2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene
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Overview
Description
2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonyl group attached to a benzene ring The indolinyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. The process begins with the chlorination of 3-methylbenzene to introduce the chlorine atoms at the 2 and 4 positions. This is followed by the sulfonylation reaction, where the sulfonyl group is introduced using reagents such as sulfonyl chlorides under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The indolinyl group may interact with biological receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorotoluene: Similar structure but lacks the sulfonyl and indolinyl groups.
2,6-Dichlorotoluene: Similar structure with chlorine atoms at different positions.
2,4-Dichlorobenzene: Lacks the methyl and indolinyl groups.
Uniqueness
2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the presence of the indolinyl and sulfonyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H15Cl2NO2S |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-10-9-12-5-3-4-6-14(12)19(10)22(20,21)15-8-7-13(17)11(2)16(15)18/h3-8,10H,9H2,1-2H3 |
InChI Key |
MSVBNZSQGDMNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl |
Origin of Product |
United States |
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